![molecular formula C6H3IN2 B1590670 3-Iodopyridine-2-carbonitrile CAS No. 827616-52-4](/img/structure/B1590670.png)
3-Iodopyridine-2-carbonitrile
Overview
Description
3-Iodopyridine-2-carbonitrile is a compound known for its applications in various chemical processes . It is characterized by its iodine and carbonitrile functional groups . It is used to prepare Grignard reagents which are widely used in organic synthesis . It also has wide applications in the pharmaceutical as well as chemical industries .
Synthesis Analysis
3-Iodopyridine-2-carbonitrile is used in coupling reactions . It is used to prepare Grignard reagents which are widely used in organic synthesis . An efficient and simple protocol for the synthesis of a new class of diversely functionalized novel indole and coumarin containing pyridine-3-carbonitrile derivatives has been described through one-pot four-component condensation reaction .Molecular Structure Analysis
The molecular formula of 3-Iodopyridine-2-carbonitrile is C6H3IN2 . The molecular weight is 230.01 . Theoretical investigations of similar molecules have been optimized using DFT and HF methods . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
3-Iodopyridine-2-carbonitrile is used in coupling reactions . It is used to prepare Grignard reagents which are widely used in organic synthesis . An efficient and simple protocol for the synthesis of a new class of diversely functionalized novel indole and coumarin containing pyridine-3-carbonitrile derivatives has been described through one-pot four-component condensation reaction .Physical And Chemical Properties Analysis
3-Iodopyridine-2-carbonitrile has a melting point of 98-100℃ . It should be stored at a temperature of 2-8°C and protected from light as it is light sensitive .Scientific Research Applications
Photochemical Reactions
A study by Lehn and Ziessel (1982) explored the photochemical generation of carbon monoxide and hydrogen by reducing carbon dioxide and water under visible light irradiation. The reaction involves photoinduced reduction processes where 3-Iodopyridine-2-carbonitrile could potentially play a role in electron transfer mechanisms within similar photochemical systems (Lehn & Ziessel, 1982).
Synthesis Methodologies
Research by Jukić et al. (2010) presented the synthesis and X-ray spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, highlighting methodologies that could be adapted for synthesizing derivatives of 3-Iodopyridine-2-carbonitrile. The study provides insights into structural features and optical properties, which could be relevant for the synthesis and application of 3-Iodopyridine-2-carbonitrile based compounds (Jukić et al., 2010).
Development of Catalysts and Probes
Yoshimura et al. (2011) discussed the preparation, structure, and reactivity of 2-iodylpyridines, which are closely related to 3-Iodopyridine-2-carbonitrile. These compounds were used as recyclable hypervalent iodine(V) reagents, indicating the potential of 3-Iodopyridine-2-carbonitrile in catalytic applications and the development of new chemical reagents (Yoshimura et al., 2011).
Fluorescence Probes
Ajayaghosh et al. (2005) designed a simple ratiometric fluorescence probe based on vinylpyrrole end-capped bipyridine for the visual sensing of Zn2+. This study showcases the use of pyridine derivatives in the development of selective probes, suggesting the potential of 3-Iodopyridine-2-carbonitrile in similar fluorescence-based applications (Ajayaghosh et al., 2005).
Electron-Transfer Mediators
Sapp et al. (2002) investigated substituted polypyridine complexes of cobalt(II/III) as efficient electron-transfer mediators in dye-sensitized solar cells (DSSCs). The study's findings on the role of pyridine derivatives in enhancing the performance of DSSCs highlight the potential application of 3-Iodopyridine-2-carbonitrile in renewable energy technologies (Sapp et al., 2002).
Safety and Hazards
3-Iodopyridine-2-carbonitrile is classified as a hazard under the GHS06 category . It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
3-iodopyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGCCSFZCRVAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479397 | |
Record name | 3-Iodopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodopyridine-2-carbonitrile | |
CAS RN |
827616-52-4 | |
Record name | 3-Iodopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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